Cas no 954226-53-0 (Ethyl 2-isopropylpyrimidine-5-carboxylate)

Ethyl 2-isopropylpyrimidine-5-carboxylate is a pyrimidine derivative with a carboxylate ester functional group, commonly utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its structural features, including the isopropyl substituent and ethyl ester moiety, enhance its reactivity in nucleophilic substitution and cross-coupling reactions. This compound is particularly valued for its role in constructing heterocyclic frameworks, contributing to the development of bioactive molecules and agrochemicals. Its stability under standard conditions and compatibility with diverse reaction conditions make it a practical choice for synthetic applications. The compound's purity and well-defined properties ensure reproducibility in research and industrial processes.
Ethyl 2-isopropylpyrimidine-5-carboxylate structure
954226-53-0 structure
Product name:Ethyl 2-isopropylpyrimidine-5-carboxylate
CAS No:954226-53-0
MF:C10H14N2O2
MW:194.230362415314
CID:2625060
PubChem ID:24903619

Ethyl 2-isopropylpyrimidine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-Isopropyl-pyrimidine-5-carboxylic acid ethyl ester
    • Ethyl 2-(propan-2-yl)pyrimidine-5-carboxylate
    • 954226-53-0
    • DTXSID20647951
    • AKOS006312973
    • ETHYL2-ISOPROPYLPYRIMIDINE-5-CARBOXYLATE
    • SB56614
    • ETHYL 2-ISOPROPYLPYRIMIDINE-5-CARBOXYLATE
    • DA-40144
    • GS2547
    • CS-0045656
    • Ethyl 2-isopropylpyrimidine-5-carboxylate
    • MDL: MFCD09863192
    • Inchi: InChI=1S/C10H14N2O2/c1-4-14-10(13)8-5-11-9(7(2)3)12-6-8/h5-7H,4H2,1-3H3
    • InChI Key: CNHVTFBSHNELEJ-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=CN=C(C(C)C)N=C1

Computed Properties

  • Exact Mass: 194.105527694g/mol
  • Monoisotopic Mass: 194.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.1Ų
  • XLogP3: 1.7

Ethyl 2-isopropylpyrimidine-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM338028-100mg
Ethyl 2-isopropylpyrimidine-5-carboxylate
954226-53-0 95%+
100mg
$231 2021-08-18
Alichem
A089006302-250mg
Ethyl 2-isopropylpyrimidine-5-carboxylate
954226-53-0 95%
250mg
$363.12 2023-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E855512-100mg
Ethyl 2-isopropylpyrimidine-5-carboxylate
954226-53-0 95%
100mg
792.00 2021-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1116296-100mg
Ethyl 2-isopropylpyrimidine-5-carboxylate
954226-53-0 97%
100mg
¥1037.00 2024-04-24
Crysdot LLC
CD11004266-1g
Ethyl 2-isopropylpyrimidine-5-carboxylate
954226-53-0 97%
1g
$489 2024-07-19
Alichem
A089006302-1g
Ethyl 2-isopropylpyrimidine-5-carboxylate
954226-53-0 95%
1g
$986.79 2023-08-31
Chemenu
CM338028-1g
Ethyl 2-isopropylpyrimidine-5-carboxylate
954226-53-0 95%+
1g
$871 2024-07-18

Additional information on Ethyl 2-isopropylpyrimidine-5-carboxylate

Ethyl 2-isopropylpyrimidine-5-carboxylate (CAS No. 954226-53-0): A Comprehensive Overview in Modern Chemical Research

Ethyl 2-isopropylpyrimidine-5-carboxylate (CAS No. 954226-53-0) is a significant compound in the realm of organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. This compound, characterized by its pyrimidine core structure, has garnered considerable attention due to its versatile applications and potential in drug development. The molecular formula and structural properties of this compound make it a valuable intermediate in various synthetic pathways, enabling the creation of more complex molecules with therapeutic benefits.

The Ethyl 2-isopropylpyrimidine-5-carboxylate molecule consists of a pyrimidine ring substituted with an isopropyl group at the 2-position and a carboxylate ester at the 5-position. This unique arrangement imparts specific chemical reactivity, making it a preferred choice for chemists working on the development of novel compounds. The ester functionality allows for further derivatization, while the isopropyl group enhances the molecule's solubility and bioavailability, crucial factors in pharmaceutical applications.

In recent years, there has been a surge in research focused on developing new methodologies for synthesizing heterocyclic compounds like Ethyl 2-isopropylpyrimidine-5-carboxylate. Advanced techniques such as catalytic hydrogenation, palladium-catalyzed cross-coupling reactions, and enzymatic transformations have been explored to optimize yield and purity. These innovations not only improve the efficiency of synthesis but also open doors to new applications in medicinal chemistry.

The compound's relevance extends to its role as a precursor in the synthesis of biologically active molecules. For instance, pyrimidine derivatives are well-known for their antimicrobial, antiviral, and anticancer properties. Researchers have been investigating how modifications at different positions of the pyrimidine ring can influence its pharmacological activity. The introduction of an isopropyl group at the 2-position and an ester at the 5-position appears to enhance certain biological activities, making Ethyl 2-isopropylpyrimidine-5-carboxylate a promising candidate for further exploration.

One of the most exciting areas of research involving this compound is its potential application in targeted drug delivery systems. The pyrimidine core can be functionalized to create prodrugs that release active pharmaceutical ingredients (APIs) under specific physiological conditions. This approach not only improves drug efficacy but also reduces side effects by minimizing off-target interactions. The ester group in Ethyl 2-isopropylpyrimidine-5-carboxylate can be particularly useful in designing such systems due to its stability and reactivity under controlled conditions.

The agrochemical industry has also shown interest in this compound due to its potential as a precursor for developing new pesticides and herbicides. Pyrimidine-based compounds have demonstrated effectiveness against various pests and weeds, and modifications to their structure can lead to more potent and environmentally friendly solutions. The synthesis of novel derivatives from Ethyl 2-isopropylpyrimidine-5-carboxylate could contribute significantly to sustainable agriculture by providing alternatives to traditional chemical agents.

From an industrial perspective, the production of Ethyl 2-isopropylpyrimidine-5-carboxylate requires careful optimization to ensure cost-effectiveness and scalability. Recent advancements in green chemistry have encouraged researchers to develop more sustainable synthetic routes that minimize waste and energy consumption. Techniques such as flow chemistry and microwave-assisted synthesis have been employed to enhance reaction efficiency while reducing environmental impact.

The analytical characterization of this compound is another critical aspect that demands precision and accuracy. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly used techniques to confirm its identity and purity. These analytical methods not only ensure that the final product meets quality standards but also provide valuable insights into its structural properties.

In conclusion, Ethyl 2-isopropylpyrimidine-5-carboxylate (CAS No. 954226-53-0) represents a fascinating compound with diverse applications in pharmaceuticals, agrochemicals, and material science. Its unique structural features make it a versatile intermediate for synthesizing more complex molecules with potential therapeutic benefits. As research continues to evolve, new methodologies for its synthesis and applications will likely emerge, further solidifying its importance in modern chemical research.

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